molecular formula C12H17NO5S B2757373 N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide CAS No. 1962522-40-2

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide

Cat. No.: B2757373
CAS No.: 1962522-40-2
M. Wt: 287.33
InChI Key: NEHQAYTTZBEOPI-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a methoxybenzene ring, and a hydroxyoxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the hydroxyoxolan derivative, which can be synthesized from commercially available 2-deoxy-D-ribose through reduction and dehydration/cyclization in an acidic aqueous solution . The resulting oxolane derivative is then reacted with a sulfonamide precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-17-10-3-2-4-11(7-10)19(15,16)13-8-12(14)5-6-18-9-12/h2-4,7,13-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHQAYTTZBEOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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